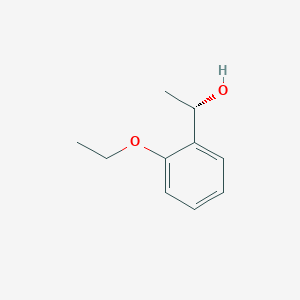

(1S)-1-(2-ethoxyphenyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H14O2 |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(1S)-1-(2-ethoxyphenyl)ethanol |

InChI |

InChI=1S/C10H14O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-8,11H,3H2,1-2H3/t8-/m0/s1 |

InChI Key |

JDWJORYBUIOXEE-QMMMGPOBSA-N |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@H](C)O |

Canonical SMILES |

CCOC1=CC=CC=C1C(C)O |

Origin of Product |

United States |

Significance of Optically Active Secondary Alcohols in Asymmetric Synthesis

Optically active secondary alcohols are invaluable building blocks in the field of asymmetric synthesis. Their importance lies in their ability to serve as chiral precursors for the construction of more complex molecules with specific three-dimensional arrangements. This stereochemical control is paramount in medicinal chemistry, where the biological activity of a drug is often dictated by its specific enantiomeric form. nih.gov

The synthesis of these optically active alcohols can be achieved through various methods, including the asymmetric reduction of prochiral ketones. acs.org This transformation is frequently accomplished using chiral catalysts, such as those derived from transition metals or enzymes (biocatalysis), which guide the reaction to favor the formation of one enantiomer over the other. nih.gov The use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is another powerful strategy. wikipedia.org

The resulting enantiomerically enriched secondary alcohols can then be utilized in a multitude of subsequent chemical transformations. Their hydroxyl group can be readily converted into other functional groups, allowing for the construction of complex carbon skeletons with defined stereochemistry. This versatility makes them essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

The Chiral 1s 1 2 Ethoxyphenyl Ethan 1 Ol Moiety: a Focused Research Domain

The specific chiral moiety, (1S)-1-(2-ethoxyphenyl)ethan-1-ol, is a secondary alcohol characterized by a phenyl ring substituted with an ethoxy group at the ortho position and a hydroxyl-bearing ethyl chain. Its structure allows for a variety of chemical reactions, including oxidation to the corresponding ketone, hydrogenation, and participation in asymmetric catalysis.

The synthesis of 1-(2-ethoxyphenyl)ethan-1-ol (B3340264) is commonly achieved through the reduction of its corresponding ketone, 1-(2-ethoxyphenyl)ethanone. This reduction can be carried out using various reducing agents, such as sodium borohydride (B1222165). To obtain the specific (1S) enantiomer in high purity, asymmetric synthesis methods are employed. These methods often involve the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of the ketone, leading to the preferential formation of the (S)-enantiomer.

While specific research detailing the unique applications of this compound is not extensively documented in the provided search results, its structural similarity to other chiral 1-arylethanols suggests its potential as a valuable chiral building block. For instance, the related compound (1S)-1-(2-methoxyphenyl)ethan-1-ol is recognized as a synthetic intermediate and a chiral, optically pure building block in organic synthesis. biosynth.comnih.gov

Physicochemical Properties of a Related Compound: (1S)-1-(2-methoxyphenyl)ethan-1-ol

| Property | Value |

| Molecular Formula | C9H12O2 |

| Molecular Weight | 152.19 g/mol biosynth.comnih.gov |

| IUPAC Name | (1S)-1-(2-methoxyphenyl)ethanol nih.gov |

| SMILES | CC@@HO biosynth.comnih.gov |

| CAS Number | 108100-06-7 biosynth.comnih.gov |

This data is for the closely related compound (1S)-1-(2-methoxyphenyl)ethan-1-ol and is provided for illustrative purposes.

Current Research Frontiers and Unaddressed Questions Pertaining to Chiral 2 Ethoxyphenyl Ethanols

Asymmetric Reduction Strategies for Prochiral Ketone Precursors

The most direct and atom-economical approach to enantiopure this compound is the asymmetric reduction of its corresponding prochiral ketone, 2-ethoxyacetophenone. This transformation has been a fertile ground for the development and application of sophisticated catalytic systems.

Catalytic Asymmetric Hydrogenation (AH) and Transfer Hydrogenation (ATH)

Catalytic asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are powerful techniques for the enantioselective reduction of ketones. liv.ac.uk Both methods rely on chiral catalysts to deliver a hydride to the ketone, thereby establishing the stereocenter of the resulting alcohol. While AH utilizes molecular hydrogen as the hydrogen source, ATH employs other organic molecules, such as isopropanol (B130326) or formic acid. liv.ac.uk

Ruthenium-based catalysts have emerged as highly effective for the asymmetric hydrogenation and transfer hydrogenation of aromatic ketones. acs.orgnih.gov Pioneering work by Noyori and others has led to the development of a class of Ru(II) complexes containing both a chiral diphosphine and a chiral diamine ligand. nih.govmdpi.com These catalysts exhibit remarkable activity and enantioselectivity in the reduction of a wide range of ketones. nih.gov For instance, the hydrogenation of acetophenone (B1666503), a simple aromatic ketone, using an (S)-TolBINAP/(S,S)-DPEN–Ru(II) complex yielded (R)-1-phenylethanol with 80% enantiomeric excess (ee) and a turnover number (TON) of 2,400,000. nih.gov

The general mechanism for these ruthenium-catalyzed hydrogenations involves the formation of a Ru-hydride species which then transfers the hydride to the ketone. youtube.com The chirality of the ligands dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer of the alcohol.

A series of 4′-OR (R = H, iPr, Bn, Ph) substituted ruthenium (II) biphenyl (B1667301) TsDPEN complexes have been synthesized and shown to be effective in the asymmetric transfer hydrogenation of acetophenone derivatives using a formic acid/triethylamine mixture as the reducing agent, achieving excellent enantioselectivities. soton.ac.uk

The enantioselectivity of the reduction is highly dependent on the structure of the chiral ligand. A variety of ligand classes have been developed and optimized to achieve high levels of stereocontrol.

Pybox Ligands: Pyridine-2,6-bis(oxazoline) (Pybox) ligands are C2-symmetric tridentate ligands that have been successfully employed in asymmetric catalysis. nih.govwikipedia.org Their rigid structure and strong coordination to the metal center contribute to high enantioselectivities in various transformations, including the hydrosilylation of ketones. sigmaaldrich.comtcichemicals.com The electronic properties and steric bulk of the Pybox ligand can be tuned by modifying the substituents on the oxazoline (B21484) rings, allowing for optimization of the catalyst's performance. nih.gov

Diphosphine-Diamine Ligands: The combination of a chiral diphosphine and a chiral diamine ligand in ruthenium complexes has proven to be a particularly effective strategy for the asymmetric hydrogenation of ketones. acs.orgmdpi.comliv.ac.uk The diphosphine ligand primarily influences the enantioselectivity, while the diamine ligand has a greater impact on the reaction rate. mdpi.com The matching of the chirality of the diphosphine and diamine ligands is crucial for achieving high catalytic activity and enantioselectivity. liv.ac.uk

Prolinamide Systems: L-prolinamide and its derivatives have been utilized as chiral ligands in ruthenium and rhodium-catalyzed asymmetric transfer hydrogenation of aryl ketones. acs.org These catalysts, generated in situ, can produce the corresponding (R)-alcohols with high enantioselectivity. For instance, the reduction of 1'-tetralone using a catalyst derived from (p-CymeneRuCl2)2 and L-prolinamide at -24 °C resulted in the formation of (R)-tetralol in 93% ee. acs.org The development of interlocked prolinamides has shown improved catalytic ability in asymmetric reactions. nih.gov

Understanding the mechanism of chiral induction is critical for the rational design of more efficient and selective catalysts. For the widely used ruthenium-diphosphine-diamine catalysts, detailed mechanistic studies, including DFT computations, have been conducted. acs.orgnih.gov These studies have revised the initially proposed metal-ligand bifunctional mechanism. acs.orgnih.gov

The current understanding suggests that the reduction of the ketone does not involve direct coordination to the metal center. researchgate.net Instead, the reaction proceeds through an outer-sphere mechanism where a hydride is transferred from the Ru-H species to the ketone. acs.orgnih.gov The enantioselectivity is determined in this hydride transfer step. The role of the base, often potassium tert-butoxide, is to facilitate the formation of the active catalyst and can also influence the enantioselectivity. acs.orgnih.gov The accelerative effect of the base is attributed to the formation of potassium amidato complexes. nih.gov

The efficiency of a catalytic process is not only determined by its activity and selectivity but also by its stability. Catalyst deactivation is a significant issue in homogeneous asymmetric catalysis and can occur through various pathways, including ligand loss or decomposition of the active species. mdpi.combath.ac.uk

Kinetic modeling has been employed to understand and quantify catalyst deactivation. mdpi.com For the asymmetric hydrogenation of acetophenone with bisphosphine/diamine-Ru catalysts, a first-order kinetic model that includes a deactivation term has been shown to fit experimental data well. mdpi.com Such models can help in differentiating the effects of different ligands on both the catalytic activity and the deactivation process. mdpi.com

Operando NMR spectroscopy has been a powerful tool for monitoring the concentration of catalyst intermediates during the reaction, providing valuable insights into deactivation pathways. bath.ac.ukacs.org For Noyori-type catalysts, studies have revealed that the active hydride species can undergo a first-order decay, and arene loss from the complex can lead to the formation of inactive ruthenium nanoparticles. bath.ac.ukacs.org Understanding these deactivation mechanisms is crucial for developing more robust and long-lived catalysts.

While homogeneous catalysts often exhibit high activity and selectivity, their separation from the reaction products can be challenging. Heterogeneous catalysts, where the active species is immobilized on a solid support, offer a practical solution to this problem.

Silica (B1680970) has been used as a support for ruthenium catalysts in continuous flow asymmetric transfer hydrogenation. beilstein-journals.org For example, a ruthenium catalyst complexed with a norephedrine-derived ligand immobilized on modified silica was used for the continuous reduction of acetophenone, achieving a steady-state conversion of 95% and an enantiomeric excess of 90%. beilstein-journals.org L-proline has also been used to stabilize iridium nanoparticles on a support for the heterogeneous asymmetric hydrogenation of acetophenone and its derivatives. pku.edu.cn

Development and Application of Chiral Metal Complexes (e.g., Ruthenium-based Catalysts)

Biocatalytic and Enzymatic Approaches to Chiral Alcohol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. alaska.edursc.org The use of enzymes, particularly ketoreductases (KREDs), offers high enantioselectivity under mild reaction conditions. rsc.org These enzymes catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high precision. frontiersin.org

The discovery and characterization of novel KREDs with diverse substrate specificities and stereoselectivities are crucial for expanding the biocatalytic toolbox. Researchers have isolated KREDs from various microorganisms, including bacteria, yeasts, and fungi. nih.gov For instance, a carbonyl reductase from Sporobolomyces salmonicolor (SSCR) has demonstrated a broad substrate scope, effectively reducing both aliphatic and aromatic ketones. nih.gov The characterization of such enzymes involves determining their substrate specificity, enantioselectivity, optimal reaction conditions (pH and temperature), and cofactor dependency (typically NADH or NADPH). nih.gov

The substrate scope of a KRED defines the range of ketones it can effectively reduce. While direct enzymatic data for the reduction of 2-ethoxyacetophenone to this compound is not extensively reported, studies on analogous substrates provide valuable insights. For example, the carbonyl reductase from Sporobolomyces salmonicolor (SSCR) has been shown to reduce the structurally similar 2'-methoxyacetophenone (B1218423) to the corresponding (S)-alcohol with excellent optical purity. nih.gov This suggests that KREDs are promising catalysts for the synthesis of this compound.

The enantioselectivity of KREDs is a critical parameter, often expressed as enantiomeric excess (e.e.). Many KREDs exhibit excellent enantioselectivity, producing the desired enantiomer with >99% e.e. The stereochemical outcome (whether the (R)- or (S)-enantiomer is produced) is governed by the enzyme's active site architecture and how the substrate binds within it, often following Prelog's rule or anti-Prelog preference. nih.gov

Table 1: Substrate Scope and Enantioselectivity of a Carbonyl Reductase from Sporobolomyces salmonicolor (SSCR) for Selected Aromatic Ketones

| Substrate | Product Configuration | Enantiomeric Excess (e.e.) (%) |

| Acetophenone | S | >99 |

| 2'-Methoxyacetophenone | S | >99 |

| 3'-Methoxyacetophenone | S | >99 |

| 4'-Methoxyacetophenone | S | >99 |

| 2'-Chloroacetophenone | S | >99 |

Data adapted from Zhu, et al. (2006). nih.gov

While naturally occurring KREDs offer a good starting point, their properties can often be improved for industrial applications through genetic engineering and directed evolution. rsc.org These techniques allow scientists to tailor enzymes with enhanced stability, activity, and even altered stereoselectivity. frontiersin.org

Directed evolution involves creating a library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with desired improvements. For instance, researchers have successfully engineered KREDs to enhance their thermal stability, broaden their substrate range, or even invert their enantioselectivity. frontiersin.org Structure-guided rational design, which utilizes the three-dimensional structure of the enzyme to predict beneficial mutations, is another powerful strategy. By identifying key amino acid residues in the active site that influence substrate binding and catalysis, specific mutations can be introduced to optimize the enzyme's performance for a particular substrate like 2-ethoxyacetophenone.

Table 2: Examples of Engineered Ketoreductases and Their Improved Properties

| Original Enzyme | Engineering Strategy | Target Substrate/Reaction | Improved Property |

| Lactobacillus kefir KRED | Directed Evolution | Reduction of a bulky ketone | Increased activity and thermostability |

| Carbonyl Reductase | Site-directed Mutagenesis | Reduction of a specific ketoester | Inverted enantioselectivity |

| Alcohol Dehydrogenase | Rational Design | Reduction of a substituted acetophenone | Enhanced enantioselectivity |

Instead of using isolated and purified enzymes, whole microbial cells can be employed as biocatalysts. nih.gov This approach offers several advantages, including the elimination of costly and time-consuming enzyme purification steps and the in-situ regeneration of expensive cofactors like NADPH, as the cellular machinery handles this process. nih.govmit.edu

For the production of this compound, a recombinant microorganism, such as Escherichia coli or Saccharomyces cerevisiae, can be engineered to overexpress a specific KRED that shows high activity and selectivity towards 2-ethoxyacetophenone. nih.govnih.gov The whole cells are then simply added to the reaction mixture containing the substrate. The use of biphasic systems, where an organic solvent is used to dissolve the substrate and product while the biocatalyst remains in the aqueous phase, can overcome issues of substrate toxicity and product inhibition. nih.gov

Computational modeling has become an indispensable tool for understanding and predicting the behavior of enzymes. ucl.ac.uk Molecular docking and molecular dynamics (MD) simulations can provide detailed insights into how a substrate, such as 2-ethoxyacetophenone, binds within the active site of a KRED. nih.govdrew.edu

By analyzing the enzyme-substrate complex, researchers can rationalize the observed stereoselectivity. These models can predict which enantiomer will be formed by identifying the more stable binding orientation of the substrate that leads to a productive catalytic event. nih.gov Furthermore, computational tools can guide protein engineering efforts by predicting the effects of specific mutations on substrate binding and enantioselectivity, thereby accelerating the development of highly efficient and selective biocatalysts. ucl.ac.uk

Isolation and Characterization of Stereoselective Ketoreductases (KREDs)

Chiral Auxiliary-Mediated Asymmetric Transformations

An alternative strategy to enzymatic catalysis for achieving enantioselective synthesis is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic compound that is temporarily attached to the substrate, directing the stereochemical outcome of a subsequent reaction. nih.gov After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.

In the context of synthesizing this compound, a prochiral ketone (2-ethoxyacetophenone) could be derivatized with a chiral auxiliary to form an intermediate. The subsequent reduction of the ketone carbonyl would then be directed by the stereocenter of the auxiliary, leading to the preferential formation of one diastereomer. Removal of the auxiliary would then yield the desired enantiopure alcohol. Common chiral auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. nih.govresearchgate.netresearchgate.net While a versatile and powerful method, the use of chiral auxiliaries requires additional synthetic steps for attachment and removal, and the stoichiometric use of the auxiliary can be a drawback compared to catalytic methods.

Design and Application of Chiral Sulfoxides and Other Stereocontrol Elements

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. mdpi.com Among these, chiral sulfoxides have emerged as highly effective stereocontrolling elements due to their conformational stability and the ability of the sulfinyl group to direct the approach of reagents. researchgate.net The synthesis of enantiopure sulfoxides themselves can be achieved through methods like the Andersen synthesis, which involves the reaction of a sulfinyl chloride with a chiral alcohol, followed by displacement with an organometallic reagent. researchgate.net

While specific examples detailing the use of chiral sulfoxides for the direct synthesis of this compound are not prevalent in the literature, the general principle involves the addition of an organometallic reagent to an α-sulfinyl ketone. The stereochemistry of the resulting alcohol is controlled by the chirality of the sulfoxide. Subsequent removal of the sulfinyl group yields the desired enantiopure alcohol. This methodology has been successfully applied to the synthesis of various chiral alcohols, demonstrating its potential for application to the synthesis of this compound.

Kinetic Resolution Techniques for Racemic (2-Ethoxyphenyl)ethanols

Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.

Enzymatic Kinetic Resolution (e.g., Esterification and Hydrolysis)

Enzymes, particularly lipases, are highly efficient and selective catalysts for the kinetic resolution of racemic alcohols. The most common approach involves the enantioselective acylation of the alcohol, where one enantiomer is preferentially converted to an ester, allowing for the separation of the unreacted alcohol and the esterified product. Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a workhorse in this field, demonstrating high enantioselectivity for a broad range of secondary alcohols. nih.gov

While specific data for the kinetic resolution of racemic (2-ethoxyphenyl)ethanol is scarce, studies on structurally similar 1-phenylethanol (B42297) and its derivatives provide valuable insights. For instance, the kinetic resolution of rac-1-phenylethanol using Novozym 435 and vinyl acetate (B1210297) as the acyl donor in n-hexane can achieve high enantiomeric excess for the remaining (S)-alcohol. nih.gov

Table 1: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol Derivatives

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee) of Alcohol (%) | Enantiomeric Excess (ee) of Ester (%) |

| rac-1-Phenylethanol | Novozym 435 | Vinyl Acetate | n-Hexane | ~50 | >99 (S) | >99 (R) |

| rac-1-(4-Methoxyphenyl)ethanol | Novozym 40086 | Vinyl Acetate | n-Hexane | 56.7 | 99.9 (S) | - |

This table presents representative data for the kinetic resolution of 1-phenylethanol and a methoxy-substituted analogue, which are structurally similar to (2-ethoxyphenyl)ethanol. The high enantioselectivities achieved suggest that a similar approach would be effective for the target molecule.

Organocatalytic and Non-Enzymatic Acyl Transfer Catalysis for Kinetic Resolution

In addition to enzymatic methods, organocatalysis has emerged as a powerful tool for the kinetic resolution of alcohols. Chiral N-heterocyclic carbenes (NHCs) and chiral phosphoric acids are among the most effective catalysts for enantioselective acyl transfer reactions. researchgate.net These catalysts can activate acylating agents and facilitate their transfer to one enantiomer of a racemic alcohol with high selectivity.

While direct examples for (2-ethoxyphenyl)ethanol are limited, studies on other secondary aromatic alcohols demonstrate the potential of this approach. For instance, chiral NHCs have been successfully used in the enantioselective acylation of various secondary alcohols.

Green Chemistry Principles in the Synthesis of Chiral Arylethanols

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and sustainable. The application of these principles to the synthesis of chiral compounds like this compound is a critical area of research.

Development of Eco-Friendly Solvents and Reaction Media (e.g., Aqueous Systems, Ionic Liquids)

The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Replacing these with greener alternatives such as water, supercritical fluids, or ionic liquids is a key objective of green chemistry. The synthesis of chiral alcohols in aqueous media is particularly attractive due to the low cost, non-flammability, and non-toxicity of water. Biocatalytic reductions of the corresponding ketones, for example, can often be performed in aqueous buffer systems, sometimes with a co-solvent to improve substrate solubility.

Ionic liquids, which are salts with low melting points, have also been explored as alternative reaction media. Their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of compounds make them attractive "designer solvents." Chiral ionic liquids can even serve as both the solvent and the source of chirality in asymmetric reactions.

Implementation of Sustainable and Recyclable Catalytic Systems

The development of catalysts that can be easily recovered and reused is a cornerstone of sustainable chemistry. Immobilization of catalysts on solid supports is a common strategy to facilitate their separation from the reaction mixture. For instance, lipases are often immobilized on polymeric resins to enhance their stability and allow for repeated use.

In the realm of metal catalysis, ruthenium-based catalysts are highly effective for the asymmetric transfer hydrogenation of ketones to produce chiral alcohols. Designing these catalysts with ligands that allow for their recovery and recycling, for instance by anchoring them to a solid support or using a biphasic system, is an active area of research.

Table 2: Recyclable Catalysts in Asymmetric Synthesis of Chiral Alcohols

| Catalyst System | Reaction Type | Substrate Example | Key Features |

| Immobilized Candida antarctica Lipase B (Novozym 435) | Enzymatic Kinetic Resolution | rac-1-Phenylethanol | High enantioselectivity, reusable for multiple cycles. |

| Ruthenium complexes with recyclable ligands | Asymmetric Transfer Hydrogenation | Acetophenone derivatives | Potential for recovery and reuse, reducing metal waste. |

This table highlights examples of recyclable catalytic systems that are applicable to the synthesis of chiral arylethanols, demonstrating the potential for sustainable production of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including the confirmation of specific stereoisomers.

High-Resolution ¹H NMR and ¹³C NMR Analysis of Stereoisomers

High-resolution ¹H and ¹³C NMR spectroscopy provides detailed information about the molecular structure of this compound. While specific spectral data for the ethoxy- derivative is not widely published, the analysis of its close analogue, (S)-1-(2-methoxyphenyl)ethanol, offers valuable insights into the expected chemical shifts and splitting patterns. rsc.org

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methine proton of the stereocenter, the methyl group, and the ethoxy group's methylene (B1212753) and methyl protons. The ethoxy group introduces an ethyl signal (a quartet and a triplet), which would be the primary difference from its methoxy (B1213986) counterpart. The ¹³C NMR spectrum will display unique resonances for each carbon atom in the molecule, with the carbon atom of the stereocenter and the aromatic carbons attached to the oxygen atoms showing characteristic downfield shifts. rsc.orgdocbrown.info

Below is a table of expected ¹H and ¹³C NMR chemical shifts for this compound, extrapolated from data for similar compounds. rsc.orgrsc.org

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| CH -OH | ~5.1 (quartet) | ~67.0 | The chemical shift is influenced by the electronegative oxygen. |

| CH-OH | Variable (broad singlet) | - | Often exchanges with trace water in the solvent. |

| CH ₃-CH | ~1.5 (doublet) | ~23.0 | Coupled to the methine proton. |

| O-CH ₂-CH₃ | ~4.1 (quartet) | ~64.0 | Characteristic ethoxy group signal. |

| O-CH₂-CH ₃ | ~1.4 (triplet) | ~15.0 | Characteristic ethoxy group signal. |

| Aromatic-H | ~6.8-7.4 (multiplet) | ~112-130 | Complex pattern due to ortho-substitution. |

| Aromatic-C | - | ~112-156 | Includes quaternary and protonated carbons. |

Applications of 2D NMR Techniques (e.g., COSY, HSQC) in Complex Structure Elucidation

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are powerful methods to definitively assign the ¹H and ¹³C signals and confirm the connectivity of atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal scalar couplings between protons. For this compound, key correlations would be observed between the methine proton (CH-OH) and the methyl protons (CH₃-CH), as well as between the methylene and methyl protons of the ethoxy group. Correlations among the aromatic protons would also help in assigning their specific positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms. It would be used to unambiguously assign the carbon signals based on their attached protons. For instance, the proton signal around 5.1 ppm would correlate with the carbon signal around 67.0 ppm, confirming their assignment to the stereogenic center.

Chiral Chromatography for Enantiomeric Excess (ee) Determination

The determination of the enantiomeric excess (ee) is crucial for a chiral compound. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the most widely used technique for this purpose. nih.gov

Method Development and Validation for Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust method for separating the enantiomers of 1-(2-ethoxyphenyl)ethan-1-ol (B3340264) and quantifying the enantiomeric excess of the (1S) form. nih.govchromatographyonline.com Method development typically involves screening various chiral stationary phases (CSPs) and mobile phases to achieve baseline separation. nih.govsigmaaldrich.com

For compounds of this class, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® or Chiralpak® series), are often effective. nih.govresearchgate.net The mobile phase usually consists of a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol or ethanol. chromatographyonline.com

Interactive Data Table: Typical Chiral HPLC Method Parameters for Phenylethanol Derivatives

| Parameter | Condition | Purpose |

| Column | Chiralpak® AD-H, Chiralcel® OD-H | Provides the chiral environment for separation. |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) | Elutes the compounds from the column. |

| Flow Rate | 0.5 - 1.0 mL/min | Controls the retention time and resolution. |

| Detection | UV at 254 nm or 220 nm | Detects the aromatic ring of the analytes. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Can influence the separation selectivity. |

Method validation would subsequently be performed to ensure the method is accurate, precise, and robust for its intended purpose of determining enantiomeric purity.

Optimization of Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. chromatographyonline.com For alcohols like this compound, direct analysis is possible, or it can be derivatized to increase its volatility and improve chromatographic performance.

The most common CSPs for chiral GC are based on cyclodextrin (B1172386) derivatives. gcms.cz Optimization of a chiral GC method involves adjusting the temperature program, carrier gas flow rate, and injection parameters to maximize the resolution between the enantiomers. sigmaaldrich.comchromforum.org

Interactive Data Table: Typical Chiral GC Method Parameters for Phenylethanol Derivatives

| Parameter | Condition | Purpose |

| Column | Cyclodextrin-based chiral capillary column (e.g., Astec® CHIRALDEX™) | Enantioselective stationary phase. sigmaaldrich.com |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying the analyte through the column. |

| Oven Program | Isothermal (e.g., 120 °C) or temperature ramp | Controls the elution and separation of the enantiomers. |

| Injector Temp. | ~250 °C | Ensures rapid volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) | Provides a sensitive response to organic compounds. |

Mass Spectrometry for Molecular Confirmation and Reaction Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to gain structural information from its fragmentation pattern. When coupled with a chromatographic technique (GC-MS or LC-MS), it becomes a highly specific analytical tool.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (166.22 g/mol ). Predicted mass spectrometry data suggests prominent adducts in electrospray ionization (ESI) such as [M+H]⁺ at m/z 167.10666 and [M+Na]⁺ at m/z 189.08860. uni.lu The fragmentation pattern would likely involve the loss of a methyl group (to give a fragment at m/z 151), loss of water (m/z 148), and cleavage of the C-C bond adjacent to the aromatic ring. Analysis of the fragmentation of the closely related 1-(2-methoxyphenyl)ethanol (B80116) can provide a reliable model for these pathways. chemicalbook.com

In the context of reaction pathway analysis, MS can be used to monitor the conversion of the starting material, such as 1-(2-ethoxyphenyl)ethanone, to the final alcohol product. It can also help in the identification of any by-products or intermediates, thereby providing a deeper understanding of the reaction mechanism.

Interactive Data Table: Predicted Mass Spectral Data for 1-(2-ethoxyphenyl)ethan-1-ol

| Adduct | m/z (predicted) | Ionization Mode |

| [M+H]⁺ | 167.10666 | ESI (+) |

| [M+Na]⁺ | 189.08860 | ESI (+) |

| [M-H]⁻ | 165.09210 | ESI (-) |

| [M]⁺ | 166.09883 | EI |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the exact molecular mass of a compound with high accuracy and precision. measurlabs.com This allows for the unambiguous determination of its elemental formula, a critical first step in structural identification. acs.org For this compound, with a molecular formula of C₁₀H₁₄O₂, the theoretical monoisotopic mass can be calculated with great precision.

The HRMS instrument, such as a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer, measures the mass-to-charge ratio (m/z) of an ion to several decimal places. acs.org This high accuracy, typically within 5 ppm, allows chemists to distinguish between compounds that might have the same nominal mass but different elemental compositions. thermofisher.com In the case of this compound, an experimental HRMS measurement of the protonated molecule [M+H]⁺ that closely matches the calculated value would provide strong evidence for the C₁₀H₁₄O₂ formula. researchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄O₂ |

| Nominal Mass | 166 g/mol |

| Calculated Monoisotopic Mass (Exact Mass) | 166.09938 u |

| Expected Ion (Positive Mode) | [M+H]⁺ |

| Expected Exact Mass of [M+H]⁺ | 167.10721 u |

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is an indispensable tool for identifying the functional groups present in a molecule. lumenlearning.com The technique is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. youtube.com

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent of these is the alcohol O-H stretch, which appears as a strong, broad band typically in the 3650-3400 cm⁻¹ region. openstax.orgpressbooks.pub This broadening is a result of intermolecular hydrogen bonding. Other key absorptions include C-H stretches from the alkane-like portions (the ethyl and methyl groups) just below 3000 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and two distinct C-O stretching bands for the alcohol and the ether functionalities, typically found in the 1250-1000 cm⁻¹ fingerprint region. youtube.comlibretexts.org The spectrum of a close analog, 1-(2-methoxyphenyl)ethanol, provides a useful reference for these expected peaks. chemicalbook.com

| Expected Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

|---|---|---|---|

| 3650 - 3400 | Alcohol (O-H) | Stretch | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | Stretch | Weak to Medium |

| 2980 - 2850 | Aliphatic C-H (sp³) | Stretch | Medium to Strong |

| ~1600, ~1475 | Aromatic C=C | Stretch | Medium |

| ~1250 | Aryl Ether (C-O) | Stretch | Strong |

| ~1050 | Secondary Alcohol (C-O) | Stretch | Medium to Strong |

Optical Rotation Measurements for Chiral Purity and Absolute Configuration Assignment

As a chiral molecule, this compound is optically active, meaning it can rotate the plane of plane-polarized light. youtube.com Measurement of this rotation using a polarimeter is a fundamental technique for characterizing chiral compounds. The specific rotation, [α], is a standardized physical constant for a given chiral molecule under specific conditions (temperature, wavelength, solvent, and concentration).

The sign of the rotation (+ for dextrorotatory or - for levorotatory) and its magnitude are characteristic of the molecule's absolute configuration. For an enantiomerically pure sample of this compound, a specific, reproducible optical rotation value would be expected. While this value provides confirmation of the compound's identity, it is crucial that the specific rotation of the pure enantiomer is known with certainty for determining optical purity. thieme-connect.de The optical purity, often expressed as enantiomeric excess (ee), of a sample can be calculated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. masterorganicchemistry.comlibretexts.org For instance, a sample with a lower-than-expected rotation would indicate the presence of the other enantiomer, (1R)-1-(2-ethoxyphenyl)ethan-1-ol. While polarimetry is a classic method, modern techniques like high-performance liquid chromatography (HPLC) on a chiral stationary phase are often used for more accurate determination of enantiomeric excess. skpharmteco.com

| Compound | Specific Rotation [α] | Conditions (Concentration, Solvent) | Enantiomeric Purity (ee) |

|---|---|---|---|

| (R)-(+)-1-Phenylethanol | +42.6° | c 1.0, CHCl₃ | >99% |

| (S)-(-)-1-Phenylethanol | -42.5° | c 1.0, CHCl₃ | >99% |

| (R)-1-(o-tolyl)ethanol | +44.06° | c 0.54, CH₂Cl₂ | Not specified |

| (R)-1-(4-chlorophenyl)ethanol | Not specified | Not specified | 61% |

X-ray Crystallography for Definitive Structural and Stereochemical Determination of this compound Derivatives and Precursors

X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.neted.ac.uk This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of atomic positions.

For a chiral molecule like this compound, obtaining a single crystal suitable for X-ray analysis would provide unambiguous proof of its (S)-configuration. researchgate.net However, many small organic molecules, particularly alcohols, can be oils or difficult to crystallize. researchgate.net In such cases, a common strategy is to synthesize a crystalline derivative. nih.gov For example, the alcohol can be converted into an ester using a carboxylic acid that contains a heavy atom (e.g., bromine or iodine), such as 4-bromobenzoic acid. The presence of the heavy atom enhances a phenomenon known as anomalous dispersion, making the determination of the absolute configuration more reliable. researchgate.net Alternatively, co-crystallization with a chiral host molecule of known configuration can be employed to obtain a crystal suitable for analysis. nih.gov Therefore, while a crystal structure of this compound itself may not be readily attainable, X-ray analysis of a suitable crystalline precursor or derivative serves as the gold standard for confirming its absolute configuration. nih.gov

Theoretical and Computational Investigations of 1s 1 2 Ethoxyphenyl Ethan 1 Ol Reactivity and Selectivity

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) has emerged as a premier computational method for investigating the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can accurately calculate energies, geometries, and other properties, offering profound insights into reaction pathways.

Probing Transition States and Energy Barriers in Asymmetric Transformations

The synthesis of (1S)-1-(2-ethoxyphenyl)ethan-1-ol often involves the asymmetric reduction of its corresponding ketone, 2-ethoxyacetophenone. This transformation is frequently accomplished using chiral catalysts, such as those based on ruthenium or rhodium complexes. DFT calculations are instrumental in mapping the potential energy surface of these reactions, identifying the transition states, and calculating the associated energy barriers.

For instance, in the asymmetric transfer hydrogenation of acetophenone (B1666503) derivatives, DFT studies have been employed to investigate the mechanism catalyzed by complexes like [RuIICl((S,S)-TsDPEN)(η6-p-cymene)]. acs.org These calculations can elucidate the geometry of the transition state, where the hydride is transferred from the catalyst to the ketone. The energy difference between the transition states leading to the (S) and (R) enantiomers determines the enantioselectivity of the reaction.

A representative DFT study on a related asymmetric hydrogenation of acetophenone reveals the key energetic parameters that govern the reaction. While specific data for 2-ethoxyacetophenone is not publicly available, the principles and expected findings can be illustrated. The calculations would typically involve optimizing the geometries of the reactants, the catalyst-substrate complex, the transition states for the formation of both enantiomers, and the products.

Table 1: Hypothetical DFT-Calculated Energy Profile for the Asymmetric Hydrogenation of 2-Ethoxyacetophenone

| Species | Relative Energy (kcal/mol) |

| Reactants (2-ethoxyacetophenone + H₂) | 0.0 |

| Catalyst-Substrate Complex (pre-reaction) | -5.2 |

| Transition State to (S)-enantiomer (TS_S) | +15.3 |

| Transition State to (R)-enantiomer (TS_R) | +17.8 |

| This compound + Catalyst | -12.1 |

| (1R)-1-(2-Ethoxyphenyl)ethan-1-ol + Catalyst | -11.9 |

Note: This table presents hypothetical data for illustrative purposes, based on typical values found in DFT studies of similar reactions.

The lower energy barrier for the transition state leading to the (S)-enantiomer (TS_S) compared to the (R)-enantiomer (TS_R) would rationalize the observed enantioselectivity. These computational models can also reveal the crucial non-covalent interactions, such as hydrogen bonds or steric repulsions, within the transition state that are responsible for this energy difference.

Understanding the Origins of Enantioselectivity in Catalytic and Biocatalytic Processes

Biocatalysis, using enzymes such as ketoreductases (KREDs), offers a highly selective and environmentally benign route to chiral alcohols like this compound. rsc.org DFT calculations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can unravel the intricate details of enzyme-catalyzed reactions. rsc.org

Within the enzyme's active site, the substrate is precisely oriented through a network of interactions with amino acid residues. QM/MM calculations treat the reacting substrate and key active site residues with a high level of theory (QM), while the rest of the protein is described by a more computationally efficient method (MM). This approach allows for the modeling of the complex enzymatic environment.

Studies on ketoreductases have shown that mutations of specific amino acid residues in the active site can dramatically alter or even reverse the enantioselectivity. pnas.orgacs.org Computational modeling can explain these experimental observations by analyzing how the mutations affect the binding of the substrate and the energies of the diastereomeric transition states. For example, a mutation might introduce a steric clash that disfavors one transition state or create a favorable hydrogen bond that stabilizes the other.

Quantum chemical modeling of alcohol dehydrogenases has demonstrated that the enantiopreference is often a delicate balance between repulsive steric interactions and attractive dispersion forces between the substrate and the hydrophobic binding pockets of the enzyme. diva-portal.org These models have successfully reproduced the experimentally observed reversal of selectivity with minor changes in the substrate structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. diva-portal.org MD simulations solve Newton's equations of motion for a system of atoms, revealing how molecules move, change conformation, and interact with their environment.

For this compound, MD simulations can be used to explore its conformational landscape. The ethoxy group and the hydroxyl-bearing ethyl chain can rotate, leading to a variety of possible conformations. MD simulations can determine the relative populations of these conformers and the energy barriers between them. This information is crucial for understanding how the molecule fits into a catalyst's active site or a receptor's binding pocket.

In the context of biocatalysis, MD simulations are invaluable for studying the interactions between this compound and the enzyme. nih.gov These simulations can track the movement of the substrate within the active site, the formation and breaking of hydrogen bonds with surrounding residues, and the dynamics of water molecules in the active site. researchgate.net By visualizing these dynamic interactions, researchers can gain a deeper understanding of the factors that contribute to substrate binding and catalytic efficiency.

Table 2: Representative Data from an MD Simulation of this compound in an Enzyme Active Site

| Interaction Type | Key Residue(s) | Average Distance (Å) | Occupancy (%) |

| Hydrogen Bond (Hydroxyl H) | Ser142 (Oγ) | 2.8 | 85 |

| Hydrogen Bond (Ethoxy O) | Tyr198 (Oη) | 3.1 | 45 |

| Hydrophobic Interaction (Phenyl Ring) | Trp110, Leu145 | N/A | High |

Note: This table presents hypothetical data to illustrate the types of insights gained from MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chiral Selectivity

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical property. In the context of chiral synthesis, QSAR can be a powerful tool for predicting the enantioselectivity of a catalyst or enzyme for a range of substrates.

To develop a QSAR model for predicting the chiral selectivity in the synthesis of substituted 1-phenylethanol (B42297) derivatives, a set of substrates with varying substituents on the phenyl ring would be synthesized, and their enantiomeric excess (ee) in a specific catalytic reaction would be measured. Then, a wide range of molecular descriptors for each substrate would be calculated using computational software. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates a combination of these descriptors to the observed enantioselectivity. A successful QSAR model can then be used to predict the enantioselectivity for new, untested substrates, thereby guiding the selection of candidates for synthesis and accelerating the discovery of highly selective transformations.

An analysis of inhibitors for liver alcohol dehydrogenase has shown that QSAR models can be developed with a linear dependency on properties like the octanol-water partition coefficient (log P). nih.gov While this study focused on inhibition, the methodology is directly applicable to modeling chiral selectivity, where descriptors capturing the steric and electronic differences between the two enantiomeric transition states would be crucial.

Reactivity Profiles and Advanced Derivatization Chemistry of Chiral 1s 1 2 Ethoxyphenyl Ethan 1 Ol

Stereospecific Functional Group Transformations of the Chiral Hydroxyl Group

The secondary hydroxyl group in (1S)-1-(2-ethoxyphenyl)ethan-1-ol is at a stereogenic center, making its reactions pivotal for maintaining or inverting the established chirality. Key transformations of this group typically proceed with predictable stereochemical outcomes.

Etherification and Esterification: Standard Williamson ether synthesis or esterification reactions are expected to proceed with retention of configuration at the chiral center. These reactions involve the activation of the hydroxyl group (e.g., deprotonation to form an alkoxide) or the carboxylic acid, followed by nucleophilic attack. Since the C-O bond of the chiral alcohol is not broken during these processes, the stereochemistry remains intact.

Oxidation: The oxidation of the secondary alcohol to the corresponding ketone, 1-(2-ethoxyphenyl)ethanone, can be achieved using a wide array of oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions are effective for this transformation. These reactions result in the loss of the stereocenter. However, kinetic resolution via enantioselective oxidation using chiral catalysts, such as Mn(III)-salen complexes, can be employed to selectively oxidize one enantiomer from a racemic mixture, allowing for the separation of the unreacted chiral alcohol.

Table 1: Representative Stereospecific Reactions of the Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type | Stereochemical Outcome |

|---|---|---|---|

| Etherification | 1. NaH; 2. R-X (e.g., CH3I) | (S)-1-(2-ethoxyphenyl)ethyl ether | Retention |

| Esterification | Acyl chloride, pyridine (B92270) or DCC, DMAP | (S)-1-(2-ethoxyphenyl)ethyl ester | Retention |

| Oxidation | PCC, CH2Cl2 | 1-(2-ethoxyphenyl)ethanone | Loss of stereocenter |

Synthetic Transformations Involving the Ethoxyphenyl Aromatic System

The ethoxy group on the aromatic ring is an ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). The 1-hydroxyethyl substituent is also a weakly activating ortho-, para-director. The steric bulk of the substituents will influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution:

Nitration: Reaction with nitric acid and sulfuric acid is expected to yield a mixture of nitro-substituted products, primarily at the positions para and ortho to the strongly activating ethoxy group.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would similarly favor substitution at the ortho and para positions relative to the ethoxy group.

Friedel-Crafts Reactions: Acylation or alkylation under Friedel-Crafts conditions would also be directed to the activated positions of the aromatic ring. The choice of catalyst and reaction conditions would be crucial to avoid side reactions involving the hydroxyl group.

Table 2: Predicted Regiochemical Outcome of Electrophilic Aromatic Substitution

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | (1S)-1-(2-ethoxy-5-nitrophenyl)ethan-1-ol and (1S)-1-(2-ethoxy-3-nitrophenyl)ethan-1-ol |

| Bromination | Br2, FeBr3 | (1S)-1-(5-bromo-2-ethoxyphenyl)ethan-1-ol and (1S)-1-(3-bromo-2-ethoxyphenyl)ethan-1-ol |

Chemo- and Stereoselective Derivatization for Complex Molecular Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of more complex, enantioenriched molecules. numberanalytics.comethz.ch By strategically combining the reactions described above, it is possible to introduce new functional groups and build elaborate molecular frameworks with precise stereochemical control.

For instance, the hydroxyl group can be protected, followed by functionalization of the aromatic ring. Subsequent removal of the protecting group would regenerate the chiral alcohol, which could then undergo further stereospecific transformations. This sequential functionalization allows for the construction of polysubstituted chiral aromatic compounds that are valuable intermediates in pharmaceutical and materials science research.

This chiral alcohol can also act as a chiral auxiliary, where it is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

The ability to perform diastereoselective reactions on derivatives of this compound further enhances its synthetic utility. For example, an ester derivative could be enolized and reacted with an electrophile, where the existing stereocenter would influence the stereochemistry of the newly formed bond.

Strategic Applications of Chiral 1s 1 2 Ethoxyphenyl Ethan 1 Ol As a Chiral Building Block

Role in the Asymmetric Synthesis of Chiral Intermediates for Active Pharmaceutical Ingredients (APIs)

The primary application of chiral alcohols like (1S)-1-(2-ethoxyphenyl)ethan-1-ol lies in their role as intermediates for the synthesis of active pharmaceutical ingredients (APIs). The stereocenter of the alcohol can be transferred through subsequent reaction steps to the final drug molecule, ensuring the desired pharmacological effect and minimizing potential side effects associated with other stereoisomers.

While specific examples for this compound are not prominently documented, the general strategy involves using such chiral alcohols in the synthesis of more complex molecules. For instance, a patent has been filed for a compound, 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, which is intended for pharmaceutical compositions. google.com This complex molecule contains a 1-(2-ethoxyethyl) moiety, suggesting that chiral alcohols with an ethoxy group are relevant in the synthesis of potential drug candidates. The synthesis of such complex APIs often involves multiple steps where a chiral fragment, derivable from a starting material like this compound, is incorporated.

The table below illustrates the general properties of this compound, which underscore its utility as a synthetic intermediate.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H14O2 |

| Chirality | (S)-configuration at C1 |

| Functional Groups | Secondary alcohol, Ether |

Contribution to the Stereoselective Construction of Complex Organic Molecules and Natural Product Analogues

The stereodefined nature of this compound makes it a valuable starting material for the stereoselective construction of complex organic molecules, including analogues of natural products. The hydroxyl group can be readily converted into other functional groups or used to direct the stereochemical outcome of subsequent reactions.

Although direct examples involving this compound are scarce in the literature, the principles of asymmetric synthesis suggest its potential in various transformations. For example, chiral alcohols are key starting materials in:

Etherification and Esterification Reactions: To introduce the chiral fragment into a larger molecule.

Oxidation to Chiral Ketones: Providing access to a different class of chiral synthons.

Asymmetric Catalysis: Where the chiral alcohol or its derivatives can act as ligands for metal catalysts, inducing stereoselectivity in a wide range of reactions.

The development of synthetic routes to complex molecules often relies on a "chiral pool" approach, where readily available, enantiomerically pure compounds are used as starting materials. This compound fits perfectly into this category of chiral building blocks.

Potential Applications in Advanced Materials Science and Specialty Chemicals

Beyond pharmaceuticals, chiral molecules are finding increasing use in materials science and the production of specialty chemicals. The unique three-dimensional structure of enantiomerically pure compounds can impart specific properties to materials.

While there is no specific research detailing the use of this compound in this domain, its potential can be inferred from general trends in the field. Chiral molecules are being explored for:

Chiral Liquid Crystals: For use in advanced display technologies.

Asymmetric Catalysis in Polymer Synthesis: To create polymers with specific helical structures and properties.

Chiral Sensors: Capable of selectively detecting other chiral molecules.

The synthesis of specialty chemicals, such as fragrances and flavors, also benefits from the availability of chiral building blocks, as the olfactory and gustatory properties of a molecule are often dependent on its stereochemistry.

Conclusion and Future Perspectives in Research on Chiral 2 Ethoxyphenyl Ethanols

Synthesis of Key Research Achievements and Methodological Advances

The synthesis of chiral alcohols, such as (1S)-1-(2-ethoxyphenyl)ethan-1-ol, has been a focal point of research, leading to the development of highly selective and efficient methods. A primary achievement lies in the asymmetric reduction of the corresponding ketone, 1-(2-ethoxyphenyl)ethanone. This transformation is commonly achieved with high enantioselectivity using various catalytic systems.

One of the most successful approaches involves catalytic hydrogenation . This method utilizes chiral catalysts, often under optimized conditions of hydrogen pressure and temperature, to achieve high enantiomeric excess. For analogous aryl-substituted ethanols, enantiomeric excesses greater than 95% have been reported. Another widely employed method is the use of reducing agents like sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent or lithium aluminum hydride (LiAlH4) in an ether solvent. These methods offer mild reaction conditions and yield the desired alcohol as the primary product.

Biocatalysis has also emerged as a powerful tool for the synthesis of chiral alcohols. nih.gov Enzymes, such as alcohol dehydrogenases (ADHs), offer exquisite stereoselectivity and operate under environmentally benign conditions. nih.govpu-toyama.ac.jp For instance, phenylacetaldehyde (B1677652) reductase (PAR) and a novel ADH from Leifsonia sp. have demonstrated broad substrate scope and high enantioselectivity in the production of both (S)- and (R)-alcohols. pu-toyama.ac.jp These enzymatic systems often incorporate a cofactor regeneration system, utilizing a cheap co-substrate like 2-propanol, which enhances their industrial applicability. pu-toyama.ac.jp

The development of these methodologies has been pivotal. The ability to synthesize enantiomerically pure this compound is crucial as it serves as a valuable chiral building block in organic synthesis. Its structural features allow for further functionalization, making it an important intermediate in the development of more complex molecules.

Identification of Remaining Challenges and Emerging Opportunities in Asymmetric Synthesis

Despite the significant progress, several challenges remain in the asymmetric synthesis of chiral (2-ethoxyphenyl)ethanols. A primary challenge is the development of catalysts that are not only highly selective but also robust, recyclable, and cost-effective for large-scale industrial applications. While many catalytic systems show excellent performance on a laboratory scale, their transition to industrial processes can be hampered by factors such as catalyst stability, cost, and the need for specialized equipment.

Another challenge lies in expanding the substrate scope of existing catalytic systems. While methods for the synthesis of this compound are well-established, developing versatile catalysts that can accommodate a wider range of substituted aryl ketones with high enantioselectivity remains an active area of research. This is particularly important for creating a diverse library of chiral alcohols for various applications.

Furthermore, the pursuit of more sustainable synthetic routes is a continuous challenge. chiralpedia.com This includes minimizing the use of hazardous reagents and solvents, reducing energy consumption, and improving atom economy. chiralpedia.com The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. chiralpedia.com

These challenges, however, also present significant opportunities. The design and synthesis of novel chiral ligands and organocatalysts from renewable resources like biomass is a promising area. chiralpedia.com The development of continuous flow chemistry processes for asymmetric synthesis offers the potential for enhanced control over reaction parameters, improved safety, and easier scalability. chiralpedia.com Additionally, the integration of different catalytic strategies, such as combining biocatalysis with chemocatalysis in chemoenzymatic processes, can lead to more efficient and elegant synthetic routes. pharmtech.com

Prospective Research Directions in Catalysis, Biocatalysis, and Computational Chemistry for this compound

The future of research on this compound is poised for exciting advancements across several disciplines.

Catalysis: The development of novel transition metal catalysts with highly tunable chiral ligands will continue to be a major focus. researchgate.net Research will likely concentrate on creating catalysts that are more active, stable, and tolerant to a wider range of functional groups. The exploration of asymmetric electrocatalysis and photocatalysis offers green and sustainable alternatives for the synthesis of chiral alcohols. researchgate.netrsc.org These methods can leverage electricity or light as the driving force, reducing the reliance on chemical oxidants or reductants. researchgate.net

Biocatalysis: The field of biocatalysis is rapidly evolving, driven by advances in protein engineering and bioinformatics. nih.gov The discovery and engineering of novel enzymes, such as cytochrome P450 monooxygenases, will enable highly regio- and stereoselective hydroxylations that are challenging to achieve with conventional chemical methods. nih.gov Directed evolution and computational enzyme design will be instrumental in tailoring enzymes with improved stability, activity, and specificity for the synthesis of this compound and its derivatives.

Computational Chemistry: Computational chemistry is becoming an indispensable tool in understanding and predicting the outcomes of chemical reactions. elixirpublishers.com Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms, predict the stereochemical outcome of asymmetric reactions, and guide the design of new catalysts. weizmann.ac.il For instance, computational studies can help in understanding the interactions between a substrate, a catalyst, and a solvent at the molecular level, providing insights that can accelerate the development of more efficient catalytic systems. weizmann.ac.il Frontier molecular orbital analysis can also be used to predict the reactivity of the molecule. nih.gov

Anticipated Evolution of Applications and Derivatization Strategies

The availability of enantiomerically pure this compound opens up numerous possibilities for its application and derivatization. As a chiral building block, it is a valuable starting material for the synthesis of more complex molecules with potential biological activity.

Future applications are likely to focus on its use in medicinal chemistry. Derivatives of this chiral alcohol may be explored as potential therapeutic agents. For example, related structures have been investigated for their potential as enzyme inhibitors. nih.gov The synthesis of a library of derivatives by modifying the ethoxy group or the phenyl ring could lead to the discovery of new compounds with interesting pharmacological properties.

Derivatization strategies will likely involve reactions targeting the hydroxyl group, such as esterification, etherification, or substitution reactions. The phenyl ring also offers a site for further functionalization through electrophilic aromatic substitution or cross-coupling reactions. These derivatizations can be used to fine-tune the physicochemical properties of the molecule, such as its solubility and lipophilicity, which are crucial for its potential applications.

Q & A

Q. What are the recommended methods for synthesizing (1S)-1-(2-ethoxyphenyl)ethan-1-ol with high enantiomeric purity?

Synthesis typically involves asymmetric reduction of a prochiral ketone precursor (e.g., 2-ethoxyacetophenone) using chiral catalysts like Corey-Bakshi-Shibata (CBS) reagents or biocatalysts such as alcohol dehydrogenases. Purification via chiral column chromatography (e.g., using amylose- or cellulose-based stationary phases) ensures enantiomeric excess >99%. Key parameters include solvent polarity (e.g., hexane/isopropanol mixtures) and temperature control to minimize racemization .

Q. How can researchers characterize the stereochemical configuration of this compound?

Use a combination of:

- Chiral HPLC or SFC : Compare retention times with known enantiomers.

- Optical Rotation : Measure [α]D and compare to literature values for (1S)-configured analogs (e.g., (1S)-1-(4-chlorophenyl)ethan-1-ol: [α]D = +23.5° in methanol) .

- X-ray Crystallography : Resolve absolute configuration using single crystals grown in non-polar solvents (e.g., dichloromethane/hexane) .

Q. What solvents and conditions are optimal for stability studies of this compound?

this compound is stable in inert organic solvents (e.g., acetonitrile, THF) under nitrogen at −20°C. Avoid prolonged exposure to light, acidic/basic conditions, or oxidizing agents, as the ethoxy group may undergo cleavage or oxidation. Conduct accelerated stability testing at 40°C/75% RH for 4 weeks to assess degradation pathways (e.g., via LC-MS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from differences in:

- Assay Conditions : Validate enzyme inhibition studies using standardized buffers (e.g., pH 7.4 PBS) and controls for non-specific binding.

- Enantiomeric Purity : Confirm ee% via chiral analysis, as impurities in stereochemistry can skew IC50 values (e.g., 10% (1R)-enantiomer may reduce potency by 50%) .

- Cell Line Variability : Use isogenic cell lines and replicate experiments across multiple labs. Reference comparative tables for structural analogs (e.g., fluorinated vs. non-fluorinated derivatives) to identify substituent-specific trends .

Q. What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?

- Molecular Docking : Use AutoDock Vina with crystal structures of CYP3A4 or CYP2D6 to map binding poses. Focus on hydrogen bonding with the hydroxyl group and π-π stacking with the ethoxyphenyl ring.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ −8 kcal/mol) .

Q. How does the ethoxy group’s position (ortho vs. para) influence reactivity in cross-coupling reactions?

The ortho-ethoxy group in this compound sterically hinders Suzuki-Miyaura coupling at the phenyl ring. Compare with para-substituted analogs (e.g., (1S)-1-(4-ethoxyphenyl)ethan-1-ol) using:

- Buchwald-Hartwig Amination : Monitor yields with bulky ligands (e.g., XPhos) to mitigate steric effects.

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Ortho-substitution reduces electron density at the coupling site by 15–20% .

Q. What protocols mitigate racemization during large-scale synthesis?

- Low-Temperature Reactions : Perform reductions at −78°C with slow addition of chiral catalysts.

- In Situ Quenching : Neutralize reaction mixtures immediately post-synthesis (e.g., with ammonium chloride).

- Process Analytical Technology (PAT) : Use inline FTIR to monitor ee% in real time and adjust parameters dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.